Broad-Spectrum Anti-Infective Potency vs. A2
In a direct head-to-head comparison, Xanthoquinodin A1 demonstrates superior potency against Plasmodium falciparum and comparable or better activity against other human pathogens relative to its closest structural analog, Xanthoquinodin A2 [1]. Both compounds showed low cytotoxicity against HepG2 cells (EC50 > 25 µM).
| Evidence Dimension | In vitro potency (EC50) |
|---|---|
| Target Compound Data | EC50: 0.29 µM (P. falciparum), 0.13 µM (M. genitalium), 5.2 µM (C. parvum), 3.9 µM (T. vaginalis) |
| Comparator Or Baseline | Xanthoquinodin A2: EC50: 0.50 µM (P. falciparum), 0.12 µM (M. genitalium), 3.5 µM (C. parvum), 6.8 µM (T. vaginalis) |
| Quantified Difference | 1.7-fold more potent against P. falciparum; 1.7-fold more potent against T. vaginalis; Slightly less potent against C. parvum (1.5-fold) |
| Conditions | In vitro pathogen growth inhibition assays; HepG2 cytotoxicity assay |
Why This Matters
This data defines a unique potency fingerprint, prioritizing Xanthoquinodin A1 for research targeting Plasmodium and Trichomonas where it holds a distinct advantage over its closest analog.
- [1] Lee, J. W., Collins, J. E., Wendt, K. L., Chakrabarti, D., Ojo, K. K., Wood, G. E., Van Voorhis, W. C., & Cichewicz, R. H. (2023). Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens. Journal of Natural Products, 86(6), 1596-1605. View Source
